molecular formula C11H13N3O B8280114 1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline

1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline

Cat. No. B8280114
M. Wt: 203.24 g/mol
InChI Key: QQYIIQAPGYCYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-amino-1-propylquinoxalin-2-one

InChI

InChI=1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)13-10(12)11(14)15/h3-6H,2,7H2,1H3,(H2,12,13)

InChI Key

QQYIIQAPGYCYJF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C(C1=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.12 grams (0.0234 mol) of carbamate 3 in 50 ml of methanol and 35 ml of 6N hydrochloric acid is stirred at room temperature for 4 hours. The solution is neutralized, with cooling, by addition of 6N sodium hydroxide. The crystals formed are filtered off, washed with water and dried at 50° C. 4.55 g (yield 95%) of compound 4 are thus obtained in the form of a white powder.
Name
carbamate
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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